Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 64400-53-9
VCID: VC18863326
InChI: InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3
SMILES:
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

CAS No.: 64400-53-9

Cat. No.: VC18863326

Molecular Formula: C10H10O5

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate - 64400-53-9

Specification

CAS No. 64400-53-9
Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
IUPAC Name methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate
Standard InChI InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3
Standard InChI Key QGZOCMQCOZSUOC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate belongs to the class of substituted benzoic acid esters. Its systematic IUPAC name reflects the positions of its functional groups: a formyl group at C3, hydroxyl groups at C4 and C6, a methyl group at C2, and a methyl ester at the carboxylic acid position. Key identifiers include:

PropertyValueSource
CAS Number64400-53-9
Molecular FormulaC10H10O5\text{C}_{10}\text{H}_{10}\text{O}_{5}
Molecular Weight210.18 g/mol
Exact Mass210.053 Da
Topological Polar Surface Area (TPSA)83.83 Ų
LogP (Partition Coefficient)1.005

Synonyms for this compound include methyl isohaematommate and 3-formyl-4,6-dihydroxy-2-methyl-benzoic acid methyl ester . The presence of electron-withdrawing (formyl) and electron-donating (hydroxyl, methyl) groups creates a polarized aromatic system, influencing its reactivity in electrophilic substitution and condensation reactions.

Synthesis and Manufacturing Processes

While no direct synthesis protocol for methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is documented, analogous routes for related dihydroxybenzoates provide critical insights. A patent by WO2017199227A1 details a multi-step synthesis for 3,4-dihydroxy-2-methyl benzoic acid alkylester, which shares structural similarities . Key steps adaptable to the target compound include:

Step 1: Mannich Reaction

Reaction of 3-hydroxy-4-methoxy benzoic acid methyl ester with formaldehyde and dimethylamine in dioxane at 110°C yields a dimethylaminomethyl intermediate. This step introduces the aminomethyl group at C2, later reduced to a methyl group .

Step 2: Catalytic Hydrogenation

Reduction of the intermediate using palladium on charcoal under hydrogen pressure (5–6 kg/cm²) in methanol removes the dimethylamino group, yielding 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester .

Step 3: Demethylation

Treatment with anhydrous aluminum chloride in toluene at 50–100°C cleaves the methoxy group, producing the dihydroxy derivative . For methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate, an additional formylation step at C3 would be required, likely via Vilsmeier-Haack or Duff formylation.

Physicochemical Properties

The compound’s properties derive from its functional group arrangement:

Solubility and Stability

  • Hydrophilicity: High TPSA (83.83 Ų) suggests moderate water solubility, enhanced by hydroxyl groups.

  • pH Sensitivity: Protonation/deprotonation of hydroxyl groups (pKa ~10–12) affects solubility in aqueous solutions.

  • Thermal Stability: Esters generally decompose above 200°C; the formyl group may lower thermal stability compared to non-carbonylated analogs .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include O–H stretch (3200–3500 cm⁻¹), ester C=O (1720 cm⁻¹), and formyl C=O (1700 cm⁻¹).

  • NMR: 1H^1\text{H} NMR would show singlet for methyl ester (δ 3.8–4.0), aromatic protons (δ 6.5–7.5), and formyl proton (δ 9.8–10.2) .

Biological Activities and Applications

While direct biological data are scarce, structurally related dihydroxybenzoates exhibit notable bioactivity:

Nematocidal Activity

Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate (a homolog) demonstrated nematocidal effects against Toxocara canis with a minimal lethal concentration of 13 μM . The formyl and hydroxyl groups are critical for binding to parasitic enzymes or disrupting mitochondrial function .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid

  • Detection: UV at 254 nm (aromatic absorption)

Mass Spectrometry

  • ESI-MS: Expected [M+H]⁺ peak at m/z 211.06 .

Industrial and Research Applications

Pharmaceutical Intermediates

The formyl group serves as a handle for Schiff base formation, useful in synthesizing heterocyclic compounds (e.g., quinazolines).

Agrochemical Development

Nematocidal activity (as in ) positions it as a lead compound for antiparasitic agents.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline formylation and esterification.

  • Structure-Activity Relationships: Modify substituents to enhance bioactivity and reduce toxicity.

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